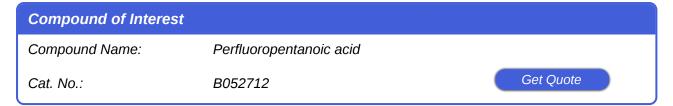


An In-depth Technical Guide to Perfluoropentanoic Acid (PFPeA)

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Perfluoropentanoic Acid** (PFPeA), a short-chain per- and polyfluoroalkyl substance (PFAS). It details its chemical identity, properties, synthesis, analytical methods, and toxicological profile to support research and development activities.

Chemical Identification

Identifier	Value	
IUPAC Name	2,2,3,3,4,4,5,5,5-nonafluoropentanoic acid[1][2]	
CAS Number	2706-90-3[1][2]	
Synonyms	Nonafluoropentanoic Acid, Nonafluorovaleric Acid, Perfluorovaleric Acid, PFPeA[1][2][3]	
Chemical Formula	C5HF9O2[1][2]	
Molecular Weight	264.05 g/mol [2][3]	
InChl Key	CXZGQIAOTKWCDB-UHFFFAOYSA-N[1][3]	
SMILES	OC(=O)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F[3]	

Physicochemical Properties



PFPeA is a perfluorinated carboxylic acid characterized by its high persistence in the environment.[4] The strong carbon-fluorine bonds contribute to its chemical stability.[5]

Property	Value	Source
Physical Form	Liquid	[1][3]
Boiling Point	140 °C	[3]
Density	1.713 g/mL at 25 °C	[3]
Refractive Index	n20/D 1.294	[3]
Solubility	DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 1 mg/ml	[1]

Synthesis Protocol

One documented method for the synthesis of PFPeA involves the degradation of Perfluorooctanoic acid (PFOA) through electrolysis.

Experimental Protocol: Electrolytic Degradation of PFOA

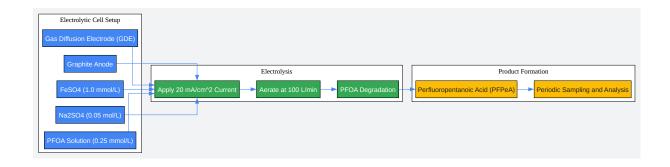
This protocol describes the synthesis of PFPeA from PFOA using a gas diffusion electrode (GDE).

- Materials and Reagents:
 - Perfluorooctanoic acid (PFOA)
 - Sodium sulfate (Na₂SO₄)
 - Sulfuric acid (H₂SO₄)
 - Sodium hydroxide (NaOH)
 - Iron(II) sulfate (FeSO₄)
 - Graphite anode



- Gas diffusion electrode (GDE) cathode
- Procedure:
 - Prepare a 0.05 mol/L Na₂SO₄ solution to serve as the supporting electrolyte.
 - Adjust the pH of the solution to 5 using H₂SO₄ and NaOH.
 - Set up an electrolytic cell with the GDE as the cathode and a graphite plate as the anode,
 maintaining a distance of 30 mm between them.
 - Introduce an initial PFOA concentration of 0.25 mmol/L into the reaction tank.
 - Add 1.0 mmol/L of FeSO₄ to enhance catalytic activity.
 - Apply a current density of 20 mA/cm² and set the aeration rate to 100 L/min.
 - Conduct the electrolysis for 2.5 hours.
 - Periodically sample the solution to analyze the degradation of PFOA and the formation of PFPeA.[6]





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Electrolytic synthesis of PFPeA from PFOA.

Analytical Methods

The detection and quantification of PFPeA in various environmental and biological matrices are primarily achieved using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[5][7][8] High-resolution mass spectrometry (HRMS) is also employed to investigate chemical interferences.[7][9]

Commonly Used EPA Methods for PFAS Analysis:

- EPA Method 537.1: For the determination of selected PFAS, including PFPeA, in drinking water by solid-phase extraction (SPE) and LC-MS/MS.[10]
- EPA Method 533: A method for the analysis of short-chain PFAS in drinking water using isotope dilution anion exchange SPE and LC-MS/MS.[10]

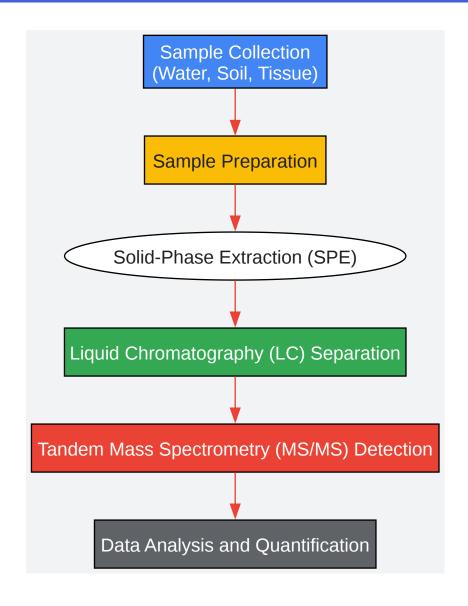


- EPA Method 8327: For the analysis of PFAS in groundwater, surface water, and wastewater using LC-MS/MS.[8]
- EPA Method 1633: A draft method for the analysis of 40 PFAS compounds in various matrices, including tissues.[9]

Experimental Protocol: General Workflow for PFPeA Analysis

- Sample Collection and Preparation:
 - Collect samples (e.g., water, soil, biological tissue) in appropriate containers.
 - For solid samples, perform an extraction, often using a solvent like methanol or acetonitrile.
 - For liquid samples, a direct injection or a concentration step via solid-phase extraction (SPE) may be employed.
- Instrumental Analysis:
 - Inject the prepared sample extract into a liquid chromatography system.
 - Separate the analytes on a C18 or other suitable column.
 - Detect and quantify PFPeA using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The quantitative ion transition for PFPeA is typically m/z 263 → 219.[7][9]
- Data Analysis:
 - Quantify the concentration of PFPeA by comparing the response to that of a known standard, often using an isotope-labeled internal standard for improved accuracy.[10]





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